Unique Reversible and Noncompetitive Inhibition Mechanism vs. Covalent, Irreversible Inhibitors
AZ513 exhibits a reversible and noncompetitive inhibition mechanism, which is a critical biochemical distinction from the majority of potent FAAH inhibitors that act via covalent, irreversible modification of the active-site serine. In enzyme cross-competition assays, AZ513 did not compete with OL-135 (a catalytic site binder), confirming its allosteric, noncompetitive mode of action [1]. This contrasts sharply with URB-597 and PF-04457845, which are characterized as irreversible, covalent inhibitors that carbamylate the enzyme's active site [2].
| Evidence Dimension | Inhibition Mechanism |
|---|---|
| Target Compound Data | Reversible, noncompetitive (noncovalent, binds outside catalytic site) |
| Comparator Or Baseline | URB-597: Irreversible, covalent (carbamylates active-site serine); PF-04457845: Irreversible, covalent (carbamylates active-site serine) |
| Quantified Difference | AZ513 is noncovalent and reversible; comparators are covalent and irreversible. |
| Conditions | Enzyme cross-competition assay with OL-135; structural and kinetic characterization studies |
Why This Matters
The reversible mechanism allows for different washout and recovery kinetics in cell-based assays, which is essential for designing experiments requiring transient FAAH inhibition or for studying the dynamics of enzyme recovery.
- [1] Biochemical characterization and in vitro activity of AZ513, a noncovalent, reversible, and noncompetitive inhibitor of fatty acid amide hydrolase. European Journal of Pharmacology, 2011, 659(2-3), 161-168. View Source
- [2] Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 2011, 2(2), 91-96. View Source
